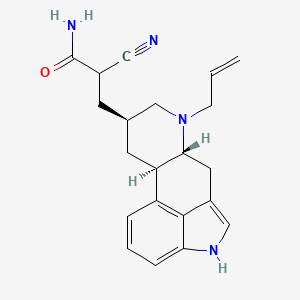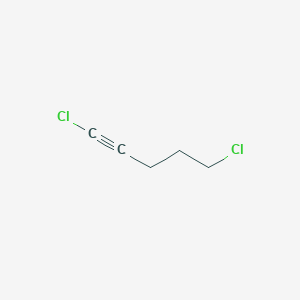![molecular formula C13H10ClFN2O2S B14435386 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline CAS No. 79229-14-4](/img/structure/B14435386.png)
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-4-nitroaniline with a suitable thiol compound under controlled conditions to form the sulfanyl derivative. This intermediate is then further reacted with 4-fluoroaniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions activated by the nitro and chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Strong nucleophiles like hydroxide ions or amines are often employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include nucleophilic aromatic substitution reactions where the compound interacts with nucleophilic sites on the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-nitrophenol: A related compound with similar functional groups but lacking the sulfanyl and fluoro substituents.
4-Fluoroaniline: Shares the fluoro and aniline groups but lacks the nitro and sulfanyl groups.
2-Chloro-5-nitrophenol: Another chlorinated nitrophenol with different substitution patterns.
Uniqueness
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for a diverse range of chemical transformations and interactions.
Eigenschaften
CAS-Nummer |
79229-14-4 |
|---|---|
Molekularformel |
C13H10ClFN2O2S |
Molekulargewicht |
312.75 g/mol |
IUPAC-Name |
2-(2-chloro-4-nitrophenyl)sulfanyl-4-fluoro-N-methylaniline |
InChI |
InChI=1S/C13H10ClFN2O2S/c1-16-11-4-2-8(15)6-13(11)20-12-5-3-9(17(18)19)7-10(12)14/h2-7,16H,1H3 |
InChI-Schlüssel |
WKGXMSDLEIQDSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1)F)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


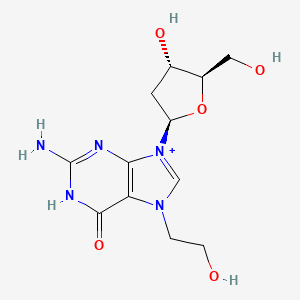
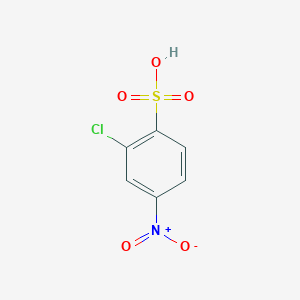



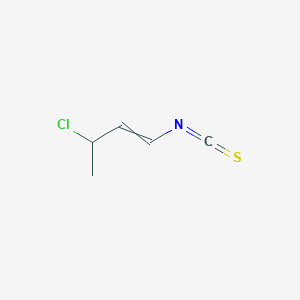


![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)

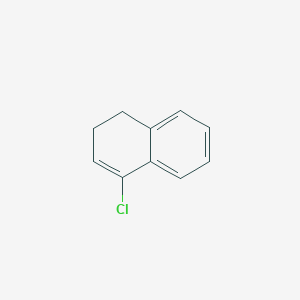
![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
